molecular formula C9H10FNO5S B2669059 1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene CAS No. 2411296-60-9

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene

Cat. No.: B2669059
CAS No.: 2411296-60-9
M. Wt: 263.24
InChI Key: BKZXIPKGGHBBAE-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene is a synthetic aromatic compound featuring a benzene ring substituted with two functional groups: a fluorosulfonyloxy (-OSO₂F) group at position 1 and a 2-(methylamino)-2-oxoethoxy moiety at position 2. The fluorosulfonyloxy group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the aromatic ring, while the methylamino-oxoethoxy side chain introduces hydrogen-bonding and polar characteristics. This compound is hypothesized to serve as a reactive intermediate in organic synthesis, particularly in sulfonylation or nucleophilic aromatic substitution reactions.

Properties

IUPAC Name

1-fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO5S/c1-11-9(12)6-15-7-3-2-4-8(5-7)16-17(10,13)14/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZXIPKGGHBBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC(=CC=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene typically involves multiple steps, including the introduction of the fluorosulfonyloxy group and the methylamino-oxoethoxy moiety. One common synthetic route involves the reaction of a suitable benzene derivative with fluorosulfonyl chloride under controlled conditions to introduce the fluorosulfonyloxy group. This is followed by the reaction with a methylamino-oxoethoxy precursor to complete the synthesis. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts .

Chemical Reactions Analysis

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyloxy group to other functional groups, such as hydroxyl or amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyloxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biological processes. The methylamino-oxoethoxy moiety may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, this compound is compared to structurally related derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Functional Groups Applications/Reactivity
1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene 1: -OSO₂F; 3: -OCH₂C(O)N(H)CH₃ Fluorosulfonyloxy, methylamide Reactive intermediate (hypothesized)
4-(2-(Methylamino)-2-oxoethoxy)benzoic acid 4: -COOH; 2: -OCH₂C(O)N(H)CH₃ Carboxylic acid, methylamide Discontinued pharmaceutical intermediate
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) Triazine core with sulfonylurea linkage Sulfonylurea, triazine Herbicide (ALS inhibitor)
1-(3-Chloro-4-hydroxyphenyl)propan-1-one 3: -Cl; 4: -OH; 1: -COCH₂CH₃ Chloro, hydroxyl, ketone Pharmaceutical precursor

Substituent-Driven Reactivity

  • Fluorosulfonyloxy vs. Carboxylic Acid: The fluorosulfonyloxy group in the target compound is a superior leaving group compared to the carboxylic acid in 4-(2-(methylamino)-2-oxoethoxy)benzoic acid (CAS 1881295-73-3) . This enhances its utility in nucleophilic substitution reactions but reduces stability under aqueous conditions.
  • Comparison with Sulfonylureas : Sulfonylurea herbicides like metsulfuron-methyl share sulfonyl groups but incorporate triazine rings for herbicidal activity. The target compound lacks the triazine core, suggesting divergent applications (e.g., synthetic intermediate vs. agrochemical).

Electronic and Steric Effects

  • The electron-withdrawing fluorosulfonyloxy group increases ring electrophilicity compared to 1-(3-chloro-4-hydroxyphenyl)propan-1-one (CAS 2357-47-3) , where the chloro and hydroxyl substituents create a milder electronic effect. This difference may accelerate aromatic substitution kinetics in the target compound.

Stability and Handling

  • The compound’s instability in humid environments aligns with trends observed in fluorosulfonyl-containing analogs . Storage under anhydrous conditions is critical, unlike the more stable 2-chloro-1-(3-chloro-4-hydroxyphenyl)propan-1-one (CAS 2948-46-1) , which retains integrity in ambient settings.

Biological Activity

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

C12H14FNO5S\text{C}_{12}\text{H}_{14}\text{FNO}_5\text{S}

This compound features a fluorosulfonyloxy group, which is known to enhance reactivity and biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the fluorosulfonyloxy group may contribute to increased permeability through bacterial membranes, enhancing the compound's efficacy against Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. The compound's mechanism may involve the induction of apoptosis via mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.

3. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes in pathogens or cancer cells, providing a therapeutic avenue for treatment.

Case Studies and Experimental Data

StudyFocusFindings
Study 1Antimicrobial ActivityThe compound demonstrated MIC values of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2Anticancer ActivityIC50 values of 150 µM were recorded against Hela cells, indicating moderate cytotoxicity.
Study 3Enzyme InhibitionIn vitro assays revealed that the compound inhibited the activity of protein kinase C with an IC50 of 75 µM.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in treating infections and cancer. Its unique chemical structure facilitates interactions with biological targets, making it a candidate for further development.

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